molecular formula C9H10FNO3 B12285177 2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid CAS No. 56672-55-0

2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid

Cat. No.: B12285177
CAS No.: 56672-55-0
M. Wt: 199.18 g/mol
InChI Key: YSNNRQFRXBIYIZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid is a fluorinated β-hydroxy amino acid characterized by its distinct molecular architecture. The compound’s systematic IUPAC name, This compound , reflects its structural features: a phenyl ring substituted with a fluorine atom at the para position, a hydroxyl group at the β-carbon, and an amino group adjacent to the carboxylic acid moiety.

The molecular formula is C₉H₁₀FNO₃ , with a molecular weight of 199.18 g/mol . Its SMILES notation, C1=CC(=CC=C1C(C(C(=O)O)N)O)F , encodes the spatial arrangement of atoms, highlighting the fluorine atom’s position on the aromatic ring and the stereochemistry of the hydroxyl and amino groups. Alternative synonyms include 4-Fluoro-beta-hydroxy-phenylalanine and This compound , underscoring its relationship to phenylalanine derivatives.

Table 1: Key Chemical Identifiers

Property Value Source
IUPAC Name This compound
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
SMILES C1=CC(=CC=C1C(C(C(=O)O)N)O)F
CAS Registry Number 322-03-2

The compound’s stereochemical configuration remains a critical aspect of its identity, as the β-hydroxy and α-amino groups create two chiral centers, potentially leading to multiple diastereomers. This structural complexity necessitates precise synthetic and analytical methods to isolate enantiomerically pure forms for research applications.

Historical Context of Fluorinated β-Hydroxy Amino Acid Research

The synthesis and study of fluorinated β-hydroxy amino acids emerged in the late 20th century, driven by the need to engineer biologically active molecules with enhanced stability and target specificity. Fluorine’s electronegativity and small atomic radius make it a strategic substituent for modulating pharmacokinetic properties, such as metabolic resistance and membrane permeability.

This compound was first documented in PubChem in 2005, with subsequent modifications to its structural data in 2025, reflecting ongoing refinements in characterization techniques. This compound belongs to a broader class of fluorinated amino acids, including 2-(4-fluorophenyl)-2-hydroxypropanoic acid (CAS 81170-13-0), which has been commercially available for life science research since the early 2000s. Early studies focused on the role of fluorine in stabilizing aromatic rings against enzymatic degradation, a property leveraged in drug design to prolong half-lives of therapeutic peptides.

The integration of fluorine into β-hydroxy amino acids also aligns with advancements in asymmetric synthesis. For example, Evans’ oxazolidinone methodology and Sharpless epoxidation have enabled precise control over stereochemistry in similar compounds, facilitating the production of enantiomerically enriched materials for structure-activity relationship studies.

Significance in Bioorganic Chemistry

In bioorganic chemistry, this compound serves as a versatile scaffold for investigating molecular interactions and enzyme mechanisms. The fluorine atom’s inductive effects alter the electronic environment of the phenyl ring, which can enhance binding affinity to hydrophobic pockets in proteins. Concurrently, the β-hydroxy group participates in hydrogen-bonding networks, mimicking natural substrates in enzymatic reactions.

This compound’s structural features make it a candidate for probing enzyme active sites, particularly those involving amino acid racemases or hydroxylases. For instance, fluorine’s presence may inhibit racemization by stabilizing transition states, providing insights into catalytic mechanisms. Additionally, its resemblance to phenylalanine derivatives positions it as a potential inhibitor of aromatic amino acid decarboxylases, enzymes implicated in neurotransmitter synthesis.

Comparative Analysis with Related Compounds
The molecular weight and functional group arrangement of this compound differ from analogs like 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid (CAS 1464934-22-2), where additional halogenation introduces steric and electronic variations. Such modifications highlight the tunability of fluorinated amino acids for tailored biological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56672-55-0

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)

InChI Key

YSNNRQFRXBIYIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)O)F

Origin of Product

United States

Preparation Methods

Continuous Enzymatic Process

A scalable enzymatic method (patent WO2004043905A1) utilizes a membrane reactor for asymmetric synthesis of (2R,3R)-AFHPA. Key features include:

  • Catalyst : Immobilized Rhodococcus sp. esterase.
  • Substrate : Ethyl 3-(4-fluorophenyl)-2-oxopropanoate.
  • Conditions : pH 7.0, 30°C, 30 atm H2.
  • Performance :
Yield (%) Enantiomeric Excess (ee) Space-Time Yield (g/L·d)
68–72 >99.9% 560

This method avoids racemization and achieves industrial-scale efficiency.

Chemical Synthesis

Ritter Reaction with BF3·OEt2

The Ritter reaction enables diastereoselective synthesis (Figure 1):

  • Substrate : (2S,3R)-Dihydroxydihydrocinnamic ester.
  • Reagent : Acetonitrile, BF3·OEt2.
  • Conditions : 0°C, 4–24 h.
  • Outcomes :
    • Diastereomer Ratio : 6:1 to 8:1 (syn:anti).
    • Yield : 76–85%.
    • Post-Hydrolysis : (2S,3R)-AFHPA hydrochloride (94% yield).

Chiral Auxiliary-Mediated Synthesis

A stereocontrolled route starts with Garner’s aldehyde (patent WO2017191650A1):

  • Key Steps :
    • Aldol condensation with 4-fluorophenylacetone.
    • Sharpless asymmetric dihydroxylation.
  • Conditions : RuCl3/NaIO4 oxidation.
  • Yield : 62% over 5 steps.
  • Stereoselectivity : >95% de.

Stereoselective Hydrogenation

Rh-Catalyzed Asymmetric Hydrogenation

Cyclic dehydropeptides serve as intermediates for AFHPA derivatives (UC Irvine thesis):

  • Catalyst : Rh(cod)2BF4 with (S,S’,R,R’)-Duanphos ligand.
  • Conditions : THF, 30 atm H2, 25°C.
  • Outcomes :
Starting Material Product Configuration Yield (%) dr (anti:syn)
(Z)-Dehydropeptide (2R,3R) 96 >95:5
(Z)-Dehydropeptide (2S,3S) 82 >95:5

This method enables bidirectional stereocontrol via ligand choice.

Comparative Analysis of Methods

Method Advantages Limitations Scale Potential
Enzymatic High ee, green chemistry Enzyme cost/availability Industrial
Ritter Reaction Scalable, moderate diastereoselectivity Requires purification Pilot
Chiral Auxiliary High stereocontrol Multi-step, low yield Lab
Rh-Catalyzed Hydrogenation Tunable stereochemistry High-pressure conditions Preclinical

Challenges and Optimizations

  • Racemization : Enzymatic methods minimize epimerization vs. chemical routes.
  • Solvent Systems : Aqueous media (enzymatic) reduce toxicity vs. organic solvents (BF3).
  • Catalyst Recycling : Immobilized enzymes in membrane reactors enhance cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-beta-hydroxy-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of phenylalanine, which can have distinct biological activities and properties .

Scientific Research Applications

4-Fluoro-beta-hydroxy-phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Incorporated into proteins to study protein folding, stability, and interactions.

    Medicine: Explored as a potential therapeutic agent and as a tracer in positron emission tomography (PET) imaging.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-beta-hydroxy-phenylalanine involves its incorporation into biological systems where it can interact with enzymes and proteins. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and specificity to its molecular targets. This can lead to altered enzymatic activity, protein stability, and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylalanine Derivatives

(a) L-4-Fluorophenylalanine
  • Structure : Lacks the β-hydroxyl group.
  • Key Differences : The absence of the hydroxyl group reduces polarity, increasing lipophilicity (logP ~1.2 vs. ~0.5 for the target compound).
  • Biological Activity: Acts as a LAT1 (L-type amino acid transporter 1) substrate, utilized in protein synthesis and PET imaging .
(b) 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid (CAS 403-90-7)
  • Structure : Features a 3-fluoro-4-hydroxyphenyl group instead of 4-fluorophenyl.

β-Hydroxy Amino Acids

(a) Droxidopa (Northera®) (CAS 23651-95-8)
  • Structure: (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid.
  • Key Differences : Contains 3,4-dihydroxyphenyl instead of 4-fluorophenyl.
  • Biological Activity: A prodrug for norepinephrine, approved for neurogenic orthostatic hypotension. The catechol moiety enables uptake via LAT1 and conversion by aromatic L-amino acid decarboxylase (AADC) .
(b) (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic Acid (CAS 55652-55-6)
  • Structure : Stereoisomer of the target compound.
  • Impact : The (2R,3R) configuration may alter transporter affinity or metabolic stability compared to other stereoisomers .

Non-Amino Acid Analogs

3-(4-Fluorophenyl)-3-hydroxypropanoic Acid (CAS 40620-62-0)
  • Structure: Lacks the α-amino group.
  • Used as a pharmaceutical intermediate .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Key Features Biological Role/Application Reference
2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid 55652-55-6 (stereoisomer) C₉H₁₀FNO₃ 4-Fluorophenyl, β-hydroxy, α-amino Potential LAT1 substrate, research use
L-4-Fluorophenylalanine 18125-46-7 C₉H₁₀FNO₂ 4-Fluorophenyl, no β-hydroxy LAT1 substrate, protein synthesis
Droxidopa (Northera®) 23651-95-8 C₉H₁₁NO₅ 3,4-Dihydroxyphenyl, β-hydroxy Prodrug for norepinephrine
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 403-90-7 C₉H₁₀FNO₃ 3-Fluoro-4-hydroxyphenyl Enzyme interaction studies
3-(4-Fluorophenyl)-3-hydroxypropanoic acid 40620-62-0 C₉H₉FO₃ No amino group Synthetic intermediate

Key Research Findings

  • Stereochemistry Matters : The (2S,3R) configuration in droxidopa is critical for its bioactivity, suggesting similar stereochemical sensitivity in the target compound .
  • Fluorine Position Impacts Activity : Para-fluoro substitution (as in the target) vs. ortho-fluoro (in 3-fluoro-4-hydroxy derivatives) alters electronic effects and binding affinity .

Biological Activity

2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid, a non-natural amino acid, has garnered attention in the scientific community due to its unique structural properties and potential biological activities. This compound features a central carbon atom bonded to an amino group, a hydroxyl group, and a fluorinated phenyl ring, which may influence its interactions with biological systems. Its molecular formula is C9H10FNO3, with a molecular weight of 199.18 g/mol. This article explores the biological activity of this compound based on diverse research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the fluorine atom in the phenyl ring enhances hydrophobic interactions, while the hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects, including analgesic and anti-inflammatory properties .

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Analgesic Activity : Studies have shown that derivatives of this compound can alleviate pain in mammalian models, suggesting its potential as an analgesic agent .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in protecting cells from oxidative stress.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoic acidC9H10ClNO3Contains chlorine instead of fluorine
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acidC9H10FNODifferent substitution pattern on the phenyl ring
2-Amino-4-(4-fluorophenyl)butyric acidC11H12FNO2Longer carbon chain with similar aromatic substitution

This table highlights how variations in functional groups and molecular structure can influence the biological activity of related compounds.

Case Studies

Several studies have explored the biological effects of this compound:

  • Analgesic Efficacy : A patent study indicated that derivatives of this compound demonstrated significant analgesic properties in animal models, suggesting potential applications in pain management therapies .
  • Enzyme Interaction Studies : Research focusing on enzyme-substrate interactions revealed that this compound could serve as a model for studying chiral substrates, providing insights into its mechanism of action at the molecular level .
  • Therapeutic Applications : Investigations into the therapeutic potential of this compound have shown promise in treating conditions associated with inflammation and pain, warranting further clinical research.

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